molecular formula C23H27ClN2O4 B2657313 2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921864-90-6

2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2657313
CAS No.: 921864-90-6
M. Wt: 430.93
InChI Key: VXGMUPMHZVOEDA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a structurally complex acetamide derivative featuring a 4-chlorophenoxy group and a fused benzo[b][1,4]oxazepin ring system. The molecule combines a substituted phenoxy moiety with a heterocyclic scaffold, which is further functionalized with isobutyl and dimethyl groups at the 5-position and a ketone at the 4-position.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O4/c1-15(2)12-26-19-11-17(7-10-20(19)30-14-23(3,4)22(26)28)25-21(27)13-29-18-8-5-16(24)6-9-18/h5-11,15H,12-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGMUPMHZVOEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Cyclization to Form the Oxazepin Ring: The intermediate is then reacted with a suitable amine, such as 5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-amine, under cyclization conditions to form the oxazepin ring.

    Final Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the oxazepin amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Studies focus on its effects on various biological pathways and its potential use in treating diseases.

    Biochemistry: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Chemistry: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group and the oxazepin ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Parameter Target Compound CPA
Molecular Formula C₂₄H₂₇ClN₂O₄ C₂₆H₂₄ClN₅O₂S₂
Key Functional Groups 4-chlorophenoxy, benzooxazepin, acetamide 2-chlorophenyl, oxadiazole, thioacetamide, dihydrothienopyridine
Predicted Solubility Moderate in acetone/ethanol; low in water High in DMSO/ethanol; moderate in water
Bioactivity Hypothesis Kinase/protease inhibition Antimicrobial, redox modulation

Table 2: Analytical Techniques for Characterization

Technique Application to Target Compound Reference Compound Example
FTIR Confirmation of C=O, N–H, and aromatic C–Cl bonds CPA (C=O at 1655 cm⁻¹)
HOMO-LUMO Analysis Reactivity prediction (electron-rich oxazepin ring) CPA (ΔE = 3.2 eV)
X-ray Crystallography Hydrogen-bonding network mapping (SHELX refinement) Benzooxazepin derivatives

Research Findings and Contradictions

  • Lumping Strategy Limitations: While advocates grouping structurally similar compounds, the target compound’s unique heterocycle demonstrates that minor structural variations can lead to divergent physicochemical and bioactive properties .
  • Hydrogen-Bonding vs. Bioactivity : Although hydrogen-bonding capacity () is critical for crystallization and stability, bioactivity often depends on substituent-specific interactions (e.g., CPA’s thioether linkage) .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chlorophenoxy group and a tetrahydrobenzo[b][1,4]oxazepine moiety. Its molecular formula is C22H28ClN3O2C_{22}H_{28}ClN_{3}O_{2}, and it possesses specific functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures can exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar oxazepine structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The oxazepine ring is known for its potential anticancer activity. Some studies suggest that compounds with this scaffold can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Studies

A comparative analysis of the antimicrobial efficacy of similar compounds revealed that those with the oxazepine structure exhibited Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains .

CompoundMIC (µg/mL)Target Organisms
Compound A31.25S. aureus
Compound B40E. coli
Compound C62.5A. baumannii

Anticancer Activity

In vitro studies on related oxazepine derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest at G1 phase
A549 (Lung)12Modulation of Bcl-2 family

Case Studies

A significant case study involved the synthesis and biological evaluation of oxazepine derivatives where the target compound was tested for its cytotoxic effects on cancer cells. The study concluded that certain modifications to the structure enhanced its cytotoxicity significantly .

Q & A

Q. What methodologies assess the compound’s potential off-target effects or toxicity?

  • Methodological Answer :
  • High-throughput screening : Use panels of GPCRs, ion channels, or cytochrome P450 enzymes.
  • In silico toxicity prediction : Tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., mutagenicity) .

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